molecular formula C7H8BrNO4 B13553537 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid

2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid

Cat. No.: B13553537
M. Wt: 250.05 g/mol
InChI Key: GITHPIDXDGTTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C7H8BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the bromination of furan followed by the introduction of amino and hydroxy groups. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by subsequent reactions to introduce the amino and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Formation of 2-Amino-3-(5-bromofuran-2-yl)-3-oxopropanoic acid

    Reduction: Formation of 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid

    Substitution: Formation of 2-Amino-3-(5-azidofuran-2-yl)-3-hydroxypropanoic acid

Scientific Research Applications

2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, potentially altering their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid
  • 2-Amino-3-(5-chlorofuran-2-yl)-3-hydroxypropanoic acid
  • 2-Amino-3-(5-iodofuran-2-yl)-3-hydroxypropanoic acid

Uniqueness

2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C7H8BrNO4

Molecular Weight

250.05 g/mol

IUPAC Name

2-amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C7H8BrNO4/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12)

InChI Key

GITHPIDXDGTTHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(C(C(=O)O)N)O

Origin of Product

United States

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